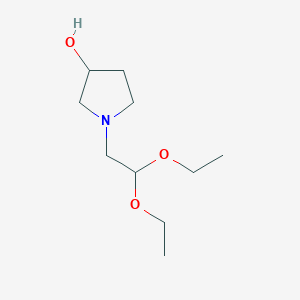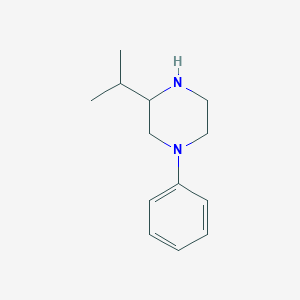
1-Phenyl-3-(propan-2-yl)piperazine
Overview
Description
1-Phenyl-3-(propan-2-yl)piperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A short synthetic route for synthesizing 2,3-substituted piperazine acetic acid esters has been reported, where optically pure amino acids were efficiently converted into 1,2-diamines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H20N2 . The piperazine moiety is often found in drugs or in bioactive molecules due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .Chemical Reactions Analysis
The synthesis of 2,3-substituted piperazines involves an intermolecular aza Michael reaction on α, β-unsaturated esters followed by a terminal intramolecular S N 2 ring closure to furnish the piperazine core . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Scientific Research Applications
Antidepressant and Antianxiety Activities
A novel series of compounds related to 1-Phenyl-3-(propan-2-yl)piperazine has been synthesized and evaluated for antidepressant and antianxiety activities. Compounds showed significant effects in reducing the duration of immobility times in animal models, indicating potential antidepressant and antianxiety properties (Kumar et al., 2017).
Antitumor Activity
Research into 1,2,4-triazine derivatives bearing piperazine amide moiety, which is structurally related to this compound, has demonstrated promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Anti-Bone Cancer Activity
Heterocyclic compounds derived from this compound have shown in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also support their potential antiviral activity (Lv et al., 2019).
Antifungal Agents
A series of compounds related to this compound have been synthesized and evaluated as antifungal agents, showing excellent activities with a broad spectrum (Chai et al., 2011).
Antibacterial Properties
Novel derivatives of this compound have been synthesized and screened for in vitro antimicrobial studies, showing excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Mechanism of Action
Target of Action
Piperazine derivatives are often found in drugs or bioactive molecules . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, depending on their structure and the therapeutic class .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have various effects depending on their structure and the therapeutic class .
Safety and Hazards
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .
Properties
IUPAC Name |
1-phenyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(2)13-10-15(9-8-14-13)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGHICNGHPHTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


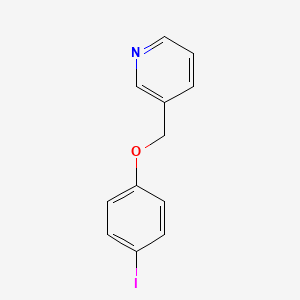
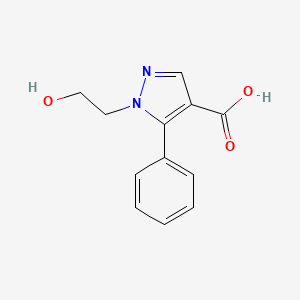
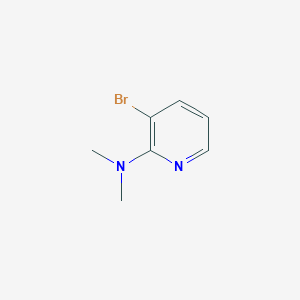

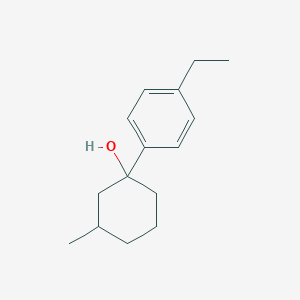
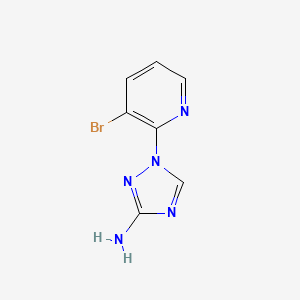
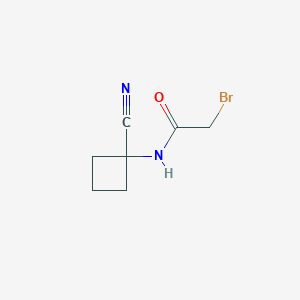

![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)


![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)
